REACTION_CXSMILES
|
[I-:1].[Na+].[C:3]1([CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CC(C)=O>[C:3]1([CH2:9][CH2:10][CH2:11][CH2:12][I:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCl
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and excess salts
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in water (100 mL)
|
Type
|
ADDITION
|
Details
|
Hexane (100 mL) was added to the aqueous mixture
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium bisulfite solution (3×50 mL)
|
Type
|
ADDITION
|
Details
|
treated with decolorizing carbon, and gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.94 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |